molecular formula C18H16Cl2O2 B3974989 4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-2H-naphthalen-1-one

4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B3974989
M. Wt: 335.2 g/mol
InChI Key: PUEAGHXEYGPJTP-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-7-ethoxy-3,4-dihydro-2H-naphthalen-1-one is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group and an ethoxy group attached to a dihydronaphthalenone core

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O2/c1-2-22-12-4-5-14-13(6-8-18(21)15(14)10-12)11-3-7-16(19)17(20)9-11/h3-5,7,9-10,13H,2,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEAGHXEYGPJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(CCC2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-2H-naphthalen-1-one typically involves a multi-step process. One common method starts with the preparation of the 3,4-dichlorophenyl intermediate, which is then subjected to a series of reactions to introduce the ethoxy and dihydronaphthalenone moieties. Key steps may include:

    Halogenation: Introduction of chlorine atoms to the phenyl ring.

    Ethoxylation: Addition of the ethoxy group under basic conditions.

    Cyclization: Formation of the dihydronaphthalenone core through intramolecular reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-7-ethoxy-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-7-ethoxy-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Material Science: Investigation of its properties for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Examination of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dichlorophenyl)-1,1-dimethylurea: Another compound with a dichlorophenyl group, used as an herbicide.

    3,4-Dichlorophenylhydrazine: A related compound used in the synthesis of various pharmaceuticals.

Uniqueness

4-(3,4-Dichlorophenyl)-7-ethoxy-3,4-dihydro-2H-naphthalen-1-one is unique due to its combination of a dichlorophenyl group with an ethoxy and dihydronaphthalenone core, which imparts specific chemical and biological properties not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-2H-naphthalen-1-one
Reactant of Route 2
4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-2H-naphthalen-1-one

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